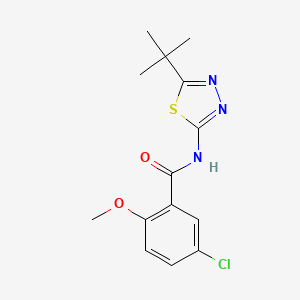

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a heterocyclic benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position. Its molecular formula is C₁₆H₁₉N₄O₃SCl, with a molecular weight of 382.865 g/mol and a CAS number of 878689-45-3 . The compound’s structure combines a 5-chloro-2-methoxybenzamide moiety linked to the thiadiazole ring via an amide bond. This design leverages the thiadiazole’s electron-deficient nature and the tert-butyl group’s lipophilicity, which may enhance membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)9-7-8(15)5-6-10(9)20-4/h5-7H,1-4H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAUBGIJYDBMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-tert-butyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or chloroform .

Chemical Reactions Analysis

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promising antimicrobial and anticancer activities.

Agriculture: The compound has potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. For its anticancer activity, the compound may interfere with DNA replication and cell division, thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Based Derivatives

describes structurally related 1,3,4-thiadiazol-2-yl acetamides (compounds 5e–5m ) with varying sulfur-containing substituents (e.g., methylthio, benzylthio). Key comparisons include:

| Compound ID | Substituent on Thiadiazole | Phenoxy/Acetamide Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5e | 4-Chlorobenzylthio | 2-(5-Isopropyl-2-methylphenoxy) | 74 | 132–134 |

| 5j | 4-Chlorobenzylthio | 2-Isopropyl-5-methylphenoxy | 82 | 138–140 |

| 5k | Methylthio | 2-Methoxyphenoxy | 72 | 135–136 |

Key Observations :

- Higher melting points (e.g., 5j at 138–140°C vs. 5k at 135–136°C) correlate with bulkier substituents, suggesting stronger crystal packing interactions .

Pyrazole-Based Analogs

reports N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2-methoxybenzamide (5h) , which replaces the thiadiazole ring with a pyrazole. Key differences:

- Spectral Data :

- Bioactivity : Pyrazole analog 5h exhibits antimicrobial activity, while thiadiazole derivatives in lack reported biological data, highlighting structural dependence on activity .

Thiazole-Based Derivatives

discusses N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , a thiazole analog with fluorine substituents. Critical contrasts:

Hybrid Heterocyclic Systems

describes 5-chloro-2-methoxy-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}benzamide , merging pyrazole, thiazole, and thiophene moieties. Unlike the target compound, this hybrid structure may offer enhanced π-π stacking interactions due to the aromatic thiophene group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.